molecular formula C12H14N2O2 B8282398 1-butyl-1H-indazole-6-carboxylic acid

1-butyl-1H-indazole-6-carboxylic acid

Cat. No.: B8282398
M. Wt: 218.25 g/mol
InChI Key: ILAOEWVAWZQDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-1H-indazole-6-carboxylic acid is a valuable nitrogen-containing heterocyclic building block in medicinal chemistry and drug discovery. Indazole derivatives are recognized as privileged scaffolds in the development of bioactive molecules due to their wide range of pharmacological activities . This compound is specifically functionalized with a carboxylic acid moiety at the 6-position, making it a versatile intermediate for further synthetic modification, such as amide coupling reactions to create novel molecules for biological screening . Researchers utilize such indazole carboxamides in the synthesis of potential therapeutic agents, including kinase inhibitors . Indazole-based compounds have demonstrated significant potential in anticancer research, with several analogs, such as the kinase inhibitors Axitinib and Pazopanib, being approved for clinical use against renal cell carcinoma . The structural motif of a 1-butyl-1H-indazole-3-carboxamide has been explicitly identified in recent scientific literature as a core structure in novel compounds synthesized for investigative purposes, highlighting its relevance in modern chemical research . The butyl side chain can influence the compound's lipophilicity and metabolic stability, while the carboxylic acid group allows for the exploration of structure-activity relationships (SAR) . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-butylindazole-6-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-2-3-6-14-11-7-9(12(15)16)4-5-10(11)8-13-14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16)

InChI Key

ILAOEWVAWZQDML-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)C(=O)O)C=N1

Origin of Product

United States

Synthetic Methodologies for 1 Butyl 1h Indazole 6 Carboxylic Acid and Its Analogues

Strategies for Indazole Ring System Construction

The formation of the indazole core is the critical step in synthesizing derivatives like 1-butyl-1H-indazole-6-carboxylic acid. Various strategies have been developed to construct this bicyclic heteroaromatic system, each with its own advantages regarding starting material availability, regioselectivity, and functional group tolerance.

Classical methods for indazole synthesis have been established for over a century and often involve intramolecular cyclization through condensation or reductive processes.

Fischer Indazole Synthesis : The first synthesis, reported by Emil Fischer, involves the thermal cyclization of o-hydrazinocinnamic acid to produce 1H-indazole. caribjscitech.com

Cadogan Reaction : This is a widely used reductive cyclization method. nih.gov It typically involves the deoxygenative cyclization of o-nitrobenzylamines or related compounds using phosphites or phosphines. nih.govresearchgate.net For instance, the condensation of an o-nitrobenzaldehyde with an amine to form a Schiff base, followed by reductive cyclization with a reagent like triethyl phosphite (B83602), yields the indazole ring. nih.gov This approach is robust and can tolerate various substituents, making it applicable for preparing precursors to complex indazoles. researchgate.net

Classical Reaction Precursor Type Key Reagent/Condition Description
Fischer Synthesiso-hydrazinocinnamic acidThermal cyclizationThe original method for forming the indazole ring. caribjscitech.com
Cadogan Cyclizationo-nitroaryl compoundsTrialkyl phosphite (e.g., P(OEt)₃)Reductive cyclization of a nitro group with an adjacent side chain capable of forming the pyrazole (B372694) ring. nih.govnih.gov

More recent strategies focus on the direct formation of the N-N bond within the pyrazole portion of the indazole ring. These methods can offer improved efficiency and access to diverse analogues.

A key approach involves the oxidative cyclization of 2-aminomethyl-phenylamines, which allows for the synthesis of different indazole tautomers. researchgate.netorganic-chemistry.org Another innovative method is the development of cascade N-N bond-forming reactions. For example, heating 3-amino-3-(2-nitroaryl)propanoic acids with a nucleophile under basic conditions can synthesize various indazole acetic acid derivatives. researchgate.netwhiterose.ac.uk This strategy highlights a base-mediated process that proceeds through a putative nitroso intermediate. researchgate.net Such methods provide a direct route to indazoles with carboxylic acid functionalities, which are relevant for the synthesis of the target compound.

Transition metal catalysis has become a powerful tool for constructing the indazole ring system, offering mild reaction conditions and high efficiency. nitk.ac.inresearchgate.netresearchgate.net Catalysts based on palladium, copper, rhodium, and cobalt have been extensively used. nitk.ac.innih.govnih.gov

Palladium-catalyzed reactions are highly versatile for forming C-C and C-N bonds, which are crucial for both constructing and functionalizing the indazole core. researchgate.net

Intramolecular C-N Bond Formation : Palladium catalysts can facilitate the intramolecular cyclization of substrates like o-alkyne azoarenes to form the indazole ring. caribjscitech.com

Suzuki–Miyaura Coupling : This reaction is one of the most efficient methods for creating C(sp²)–C(sp²) bonds. nih.gov It is primarily used for the functionalization of a pre-formed indazole ring. For example, a bromo-indazole can be coupled with a boronic acid to introduce aryl or other substituents. nih.govresearchgate.net A direct C7-arylation of a 4-substituted 1H-indazole has been achieved through a sequence of C7-bromination followed by a Suzuki-Miyaura reaction, demonstrating the power of this method for late-stage functionalization. nih.gov

Direct C-H Activation/Arylation : Palladium catalysts can also be used for the direct arylation of the indazole C-H bonds, avoiding the need for pre-functionalized starting materials like halo-indazoles. researchgate.netresearchgate.net This has been applied to C3 and C7 positions of the indazole ring. acs.org

Palladium-Catalyzed Reaction Application Reactants Key Features
Intramolecular CyclizationRing Constructiono-alkyne azoareneForms the core indazole structure. caribjscitech.com
Suzuki–Miyaura CouplingFunctionalizationBromo-indazole + Boronic acidForms C-C bonds, attaching substituents. nih.govresearchgate.net
Direct C-H AlkenylationFunctionalizationIndazole + OlefinForms C-C bonds directly at C3 or C7 positions. acs.org

Copper catalysts provide a less expensive alternative to palladium for synthesizing indazoles. acs.org They are particularly effective in promoting C-N bond formation.

A general method for the regioselective synthesis of 1-alkyl-1H-indazoles involves the copper-catalyzed amination of ortho-halogenated aryl ketones or carboxylic acids with hydrazines, followed by intramolecular dehydration. acs.orgnih.gov For instance, reacting a 2-haloaryl carboxylic acid with butylhydrazine (B1329735) in the presence of a copper(I) oxide (CuO) catalyst and a base like potassium carbonate (K₂CO₃) could directly lead to a 1-butyl-1H-indazole carboxylic acid derivative. acs.org This one-step process is highly efficient. nih.gov Copper catalysts are also used in one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to yield 2H-indazoles. organic-chemistry.org

Catalyst System Starting Materials Product Type Reference
CuO / K₂CO₃2-haloaryl carboxylic acid, alkylhydrazine1-alkyl-1H-indazole acs.orgnih.gov
CuI / TMEDA2-bromobenzaldehyde, primary amine, NaN₃2-aryl-2H-indazole caribjscitech.com
Cu₂O-NPs2-bromobenzaldehyde, primary amine, NaN₃2H-indazole organic-chemistry.org

Both acids and bases can be used to catalyze the final cyclization step in indazole synthesis.

Acid-Catalyzed Routes : The synthesis of 3-aminoindazoles can be achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, which is followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Some cyclocondensation reactions also employ acid catalysts like p-toluenesulfonic acid (PTSA). chemicalbook.com

Base-Catalyzed Routes : Base-catalyzed methods are common, particularly for intramolecular cyclizations. The reaction of 1-aryl-2-(2-nitrophenylbenzylidene) hydrazines can undergo intramolecular amination to yield 1-aryl-1H-indazoles in the presence of a strong base like potassium tert-butoxide. organic-chemistry.org Similarly, novel indazole acetic acids can be synthesized through base-catalyzed cyclizations of 2-nitrobenzylamine derivatives. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Methodologies (e.g., Microwave-Assisted Synthesis)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indazoles to minimize environmental impact. researchgate.netsemanticscholar.org These principles focus on the use of safer solvents, energy efficiency, and the reduction of waste. researchgate.net Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. acs.orgdiva-portal.orgnih.gov

The application of microwave irradiation can significantly accelerate the synthesis of indazole derivatives. acs.orgdiva-portal.org For instance, the synthesis of 1H-indazoles has been achieved using microwave irradiation in distilled water, which serves as a green solvent, offering a fast and efficient process. acs.orgdiva-portal.org Another green approach involves the use of natural and reusable catalysts, such as lemon peel powder, under ultrasound irradiation, which also promotes the reaction in a shorter time with good yields. researchgate.net The use of polyethylene (B3416737) glycol (PEG) as a biodegradable and non-toxic solvent is another example of a sustainable methodology in indazole synthesis. nih.gov These methods align with the goals of green chemistry by reducing the reliance on hazardous organic solvents and minimizing energy consumption. researchgate.netnih.gov

Table 1: Comparison of Conventional and Green Synthetic Methods for Indazole Synthesis

Feature Conventional Methods Green Methods (e.g., Microwave-Assisted)
Reaction Time Often several hours to days Minutes to a few hours acs.orgdiva-portal.orgnih.gov
Energy Consumption High Low acs.orgdiva-portal.org
Solvents Often hazardous organic solvents Water, PEG, or solvent-free conditions acs.orgdiva-portal.orgnih.gov
Yields Variable Often higher yields acs.orgdiva-portal.org
Byproducts Can be significant Minimized acs.orgdiva-portal.org
Catalysts Often heavy metals Natural, reusable, or no catalyst researchgate.net

Regioselective Functionalization at Nitrogen (N1 and N2) of the Indazole Ring System

A critical step in the synthesis of this compound is the regioselective alkylation of the indazole ring at the N1 position. The indazole ring has two nitrogen atoms, N1 and N2, and direct alkylation often leads to a mixture of N1 and N2 substituted products. nih.gov The ratio of these regioisomers is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent used. urfu.rumdpi.com

Achieving high selectivity for N1-alkylation is a significant challenge in indazole chemistry. mdpi.com Several strategies have been developed to favor the formation of the N1-alkylated product. One common approach involves the use of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). researchgate.netacs.org This combination has been shown to be a promising system for selective N1-alkylation of indazoles. researchgate.net For the synthesis of this compound, this would involve the reaction of indazole-6-carboxylic acid with a butyl halide, such as butyl bromide, in the presence of NaH.

The choice of the base and solvent system can have a profound impact on the regioselectivity of the reaction. For example, the use of sodium bis(trimethylsilyl)amide (NaHMDS) in THF or dimethyl sulfoxide (B87167) (DMSO) has been observed to result in solvent-dependent regioselectivity. urfu.rumdpi.com

The control of regioisomeric purity in the N-alkylation of indazoles is a subject of extensive research. urfu.rumdpi.comlookchem.com The formation of N1 versus N2 isomers is governed by a delicate interplay of steric and electronic effects, as well as the reaction conditions. mdpi.comacs.org It has been observed that the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govmdpi.com This thermodynamic preference can be exploited to favor the N1-substituted product. urfu.rumdpi.com

Several factors can be manipulated to control the N1/N2 ratio:

Base: The choice of base can influence the position of deprotonation and the subsequent alkylation. urfu.rumdpi.com

Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the indazole anion and the alkylating agent. urfu.rumdpi.com

Substituents on the Indazole Ring: The electronic nature of substituents on the indazole ring can direct the alkylation to either N1 or N2. Electron-withdrawing groups at certain positions can favor N2 alkylation, while other substituents may promote N1 substitution. mdpi.comresearchgate.netacs.orglookchem.com

Alkylating Agent: The nature of the alkylating agent can also play a role in determining the regiochemical outcome. urfu.ru

Table 2: Factors Influencing N1 vs. N2 Regioselectivity in Indazole Alkylation

Factor Influence on Regioselectivity
Base Can alter the nucleophilicity of N1 and N2. urfu.rumdpi.com
Solvent Affects the solvation of the indazole anion and the transition state energies. urfu.rumdpi.com
Indazole Substituents Electronic and steric effects of substituents can favor one isomer over the other. mdpi.comresearchgate.netacs.orglookchem.com
Temperature Can influence the thermodynamic versus kinetic control of the reaction.
Alkylating Agent Steric hindrance of the alkylating agent can play a role. urfu.ru

Carboxylation Strategies at the C6 Position of the Indazole Ring

The introduction of a carboxylic acid group at the C6 position of the indazole ring is another key transformation in the synthesis of the target molecule. This can be achieved through direct C-H functionalization or by derivatization from precursor functionalities.

Direct C-H functionalization is an atom-economical and efficient strategy for introducing functional groups onto aromatic rings. organic-chemistry.org In the context of indazoles, transition-metal-catalyzed C-H activation has been explored for the introduction of various substituents. urfu.ruyoutube.com However, the direct carboxylation of an N-alkylated indazole at the C6 position using carbon dioxide (CO2) as the carboxylating agent remains a challenging transformation.

While there are reports on the C-H functionalization of indazoles, achieving regioselectivity at the C6 position specifically for carboxylation requires careful optimization of reaction conditions, including the choice of catalyst, ligand, and directing group. lookchem.com Lewis acid-mediated direct carboxylation of aromatic compounds with CO2 has been reported, and similar strategies could potentially be adapted for indazoles. mdpi.com Research in this area is ongoing, with the aim of developing mild and efficient methods for the direct C-H carboxylation of heterocycles. acs.org

A more established and widely used approach for introducing a carboxylic acid group at the C6 position involves the derivatization of precursor functionalities such as nitriles or esters. semanticscholar.org This multi-step approach offers better control over the regiochemistry.

A common strategy involves starting with a 6-substituted indazole, such as 6-bromo-1H-indazole. The butyl group can be introduced at the N1 position, followed by a palladium-catalyzed cyanation to introduce a nitrile group at the C6 position. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid.

Alternatively, one can start with an indazole derivative that already contains an ester group at the C6 position, such as methyl 1H-indazole-6-carboxylate. The N1-butylation can be performed, followed by hydrolysis of the ester to the carboxylic acid. The hydrolysis of esters to carboxylic acids is a standard transformation that can be achieved under acidic or basic conditions.

Table 3: Common Precursor Functionalities for C6-Carboxylic Acid Introduction

Precursor Functionality Transformation Reagents and Conditions

| 6-Bromoindazole | Cyanation followed by hydrolysis | 1. Pd-catalyst, CN source 2. H+ or OH-, H2O, heat | | 6-Nitroindazole | Reduction to amine, Sandmeyer reaction (cyanation), then hydrolysis | 1. Reducing agent (e.g., SnCl2, H2) 2. NaNO2, HCl; CuCN 3. H+ or OH-, H2O, heat | | Indazole-6-boronic acid ester | Carboxylation with CO2 | Pd-catalyst, CO2 | | Methyl indazole-6-carboxylate | Hydrolysis | H+ or OH-, H2O, heat | | Indazole-6-carbonitrile | Hydrolysis | H+ or OH-, H2O, heat |

Hydrolysis of Ester Precursors to Yield Carboxylic Acids

A common and efficient method for obtaining indazole carboxylic acids is through the hydrolysis of their corresponding ester precursors. nih.govnih.gov This step is often the final stage in a multi-step synthesis, converting a more stable or synthetically convenient ester intermediate into the desired final carboxylic acid.

Basic hydrolysis is the most frequently employed method for this transformation. nih.govnih.gov The reaction typically involves treating the indazole ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a suitable solvent system, often a mixture of water and an alcohol like methanol (B129727) or ethanol. The process proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate cleaves the alkoxy group, yielding a carboxylate salt. The final carboxylic acid is then obtained by acidifying the reaction mixture with a mineral acid, such as hydrochloric acid (HCl), which protonates the carboxylate.

This method is known for its high efficiency, often providing the target carboxylic acids in good to excellent yields. nih.govnih.gov The reaction conditions are generally mild and the purification of the final product is often straightforward, involving simple filtration after precipitation from the acidified solution. semanticscholar.org

Table 1: Representative Conditions for Basic Hydrolysis of Indazole Esters

ReagentSolventTemperatureReaction TimeOutcome
NaOHWater/MethanolReflux1-4 hoursHigh yield of the corresponding carboxylic acid semanticscholar.org
LiOHWater/THFRoom Temp - 50°C2-12 hoursEffective for base-sensitive substrates
KOHWater/EthanolReflux1-3 hoursHigh conversion to the carboxylate salt

This table presents generalized conditions based on common laboratory practices for ester hydrolysis. nih.govnih.govsemanticscholar.org

Multi-step Reaction Sequences and Convergent Syntheses for this compound

The synthesis of this compound is not a single-step process but rather involves a carefully planned multi-step reaction sequence. A prevalent strategy involves the N-alkylation of a pre-existing indazole-6-carboxylate scaffold, followed by hydrolysis of the ester group. This approach is favored because it allows for precise control over the introduction of the N-1 butyl group.

A typical synthetic pathway can be outlined as follows:

Starting Material : The synthesis generally commences with a commercially available or previously synthesized indazole derivative, such as methyl 1H-indazole-6-carboxylate or ethyl 1H-indazole-6-carboxylate. If starting from 1H-indazole-6-carboxylic acid itself, an initial esterification step is often performed to protect the carboxylic acid and improve solubility in organic solvents used for the subsequent alkylation step.

N-1 Alkylation : The crucial step is the regioselective alkylation of the indazole ring at the N-1 position. This is typically achieved by treating the indazole ester with a deprotonating agent (a base) to form an indazolide anion, which then acts as a nucleophile. The subsequent reaction with an alkylating agent, such as 1-bromobutane (B133212) or butyl iodide, introduces the butyl chain. The choice of base and solvent is critical to favor alkylation at the N-1 position over the thermodynamically less stable N-2 position. researchgate.netresearchgate.net

Hydrolysis : The final step is the hydrolysis of the ester group of the resulting methyl or ethyl 1-butyl-1H-indazole-6-carboxylate to yield the target molecule, this compound, as described in section 2.3.3.

This linear sequence ensures that the correct isomers are formed and allows for purification of intermediates at each stage. While research has heavily focused on the synthesis of indazole-3-carboxylic acid derivatives for synthetic cannabinoids, the same principles apply to the synthesis of the 6-carboxylic acid isomer. diva-portal.org

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity of this compound

Optimizing the synthetic conditions, particularly for the N-alkylation step, is paramount for maximizing the yield and regioselectivity of this compound. The primary challenge in the alkylation of indazoles is controlling the reaction to favor the formation of the N-1 isomer over the N-2 isomer. researchgate.net

Recent studies on the analogous indazole-3-carboxylic acid have provided detailed insights into the optimization of this critical step. These findings are directly applicable to the synthesis of the 6-carboxylic acid isomer. The key variables that influence the outcome are the choice of base, solvent, temperature, and reaction time.

Key Optimization Findings:

Base and Solvent System : The combination of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent has been shown to provide excellent N-1 selectivity (>99%). Other solvents like dimethyl sulfoxide (DMSO) also result in full conversion but with slightly reduced selectivity.

Temperature : The reaction can be carried out at room temperature to achieve full conversion within a few hours. Lowering the temperature (e.g., to 0°C) can maintain high selectivity but significantly increases the required reaction time.

Stoichiometry : Using a slight excess of the alkylating agent (e.g., 1.3 equivalents of 1-bromobutane) and a larger excess of the base (e.g., 3.0 equivalents of NaH) ensures the reaction proceeds to completion.

The results from optimization studies on the synthesis of 1-pentyl-1H-indazole-3-carboxylic acid highlight the sensitivity of the reaction to these parameters.

Table 2: Optimization of N-Alkylation Conditions for Indazole Carboxylic Acid (Analogous System)

SolventBase (equiv.)Temp.Time (h)Conversion (%)N-1 Selectivity (%)
DMFNaH (3.0)Room Temp.3100>99
DMFNaH (3.0)0°C21100>99
DMSONaH (3.0)Room Temp.310096

Data adapted from a study on the N-alkylation of indazole-3-carboxylic acid with 1-bromopentane, demonstrating principles applicable to the 6-carboxy isomer.

By carefully controlling these conditions, the synthesis of this compound can be optimized to produce the desired N-1 isomer with high purity and in excellent yield, minimizing the need for complex chromatographic separation of isomers.

Advanced Spectroscopic and Analytical Characterization of 1 Butyl 1h Indazole 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full NMR analysis would confirm the connectivity of all atoms and provide insights into the three-dimensional structure.

1H NMR and 13C NMR Techniques

¹H NMR (Proton NMR): This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-butyl-1H-indazole-6-carboxylic acid, one would expect to see distinct signals for the aromatic protons on the indazole ring, the protons of the butyl chain, and the acidic proton of the carboxylic acid group. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal adjacent protons. The chemical shifts would be indicative of the electronic environment of each proton.

¹³C NMR (Carbon-13 NMR): This technique identifies all the unique carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indazole ring, and the aliphatic carbons of the butyl group. The chemical shifts of these carbons provide valuable information about their hybridization and bonding.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to map the connectivity of the protons within the butyl chain and to determine the relative positions of the protons on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the butyl group to the nitrogen of the indazole ring and for confirming the position of the carboxylic acid group on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, even if they are not directly bonded. This can provide information about the conformation of the butyl chain relative to the indazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a molecule. For this compound (C₁₂H₁₄N₂O₂), HRMS would provide a highly accurate mass measurement, which can be used to confirm the molecular formula and rule out other potential structures.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

A broad O-H stretch from the carboxylic acid group.

A strong C=O stretch from the carbonyl of the carboxylic acid.

C-H stretching vibrations from the aromatic ring and the aliphatic butyl chain.

C=C and C=N stretching vibrations within the indazole ring system.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Should a suitable single crystal of this compound be grown, X-ray crystallography could be employed to determine its precise three-dimensional structure in the solid state. This technique would provide definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to determine the purity of a sample. By using an appropriate column and mobile phase, a single sharp peak in the chromatogram would indicate a high-purity sample. HPLC can also be used for the preparative separation of the target compound from reaction byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be used for separation and identification. The gas chromatogram would indicate the purity, while the mass spectrometer would provide the mass spectrum of the compound, which can be used for structural confirmation by analyzing its fragmentation pattern.

Computational and Theoretical Investigations of 1 Butyl 1h Indazole 6 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a important tool for investigating the properties of molecular systems. For indazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets, provide a robust framework for understanding their electronic characteristics.

Quantum chemical calculations allow for the determination of a variety of electronic structure and reactivity descriptors that quantify the chemical behavior of 1-butyl-1H-indazole-6-carboxylic acid. These descriptors are derived from the molecular orbitals and the total electron density.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Table 1: Representative Global Reactivity Descriptors (Hypothetical Values for Illustrative Purposes)

DescriptorSymbolFormulaHypothetical Value (eV)
Ionization PotentialI-EHOMO6.5
Electron AffinityA-ELUMO1.8
Chemical Hardnessη(I - A) / 22.35
Chemical SoftnessS1 / (2η)0.21
Electronegativityχ(I + A) / 24.15
Electrophilicity Indexωχ2 / (2η)3.67

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the indazole ring.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid and the hydrogen atoms on the butyl chain would exhibit positive potential.

Green regions: Represent neutral or near-zero potential.

MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of interaction with biological macromolecules. nih.gov For example, the negative potential on the nitrogen atom of an oxadiazole ring has been identified as a binding site for electrophilic attack. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the ability to donate an electron and is associated with reactivity towards electrophiles.

LUMO: Represents the ability to accept an electron and is associated with reactivity towards nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. nih.gov

In related molecules, the HOMO-LUMO energy gap has been calculated to be around 4.3318 eV, indicating good kinetic stability. researchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic reactions.

Conformational Analysis and Energy Minimization Studies

The conformational flexibility of this compound is primarily due to the rotation around the single bonds of the n-butyl group. Saturated hydrocarbon chains like the butyl group preferentially adopt a staggered conformation to minimize steric repulsion. acs.org The most stable conformation for a butyl chain is typically the anti-conformation, where the terminal groups are as far apart as possible. acs.org

Energy minimization studies, often performed using molecular mechanics or quantum chemical methods, can be used to identify the lowest energy (most stable) conformers of the molecule. These studies would involve systematically rotating the dihedral angles of the butyl chain and calculating the relative energies of the resulting conformers. The global minimum on the potential energy surface corresponds to the most stable conformation.

Mechanistic Studies of Reactions Involving the Indazole Scaffold

The indazole scaffold can undergo various chemical reactions, and computational studies are instrumental in elucidating the mechanisms of these transformations. For instance, the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied both experimentally and theoretically. nih.gov DFT calculations have been used to provide a sound basis for the experimental observations in the formation of N1-substituted derivatives. nih.gov

Mechanistic studies often involve:

Locating transition states: Identifying the highest energy point along the reaction coordinate.

Calculating activation energies: Determining the energy barrier that must be overcome for the reaction to occur.

Analyzing reaction pathways: Mapping the most favorable route from reactants to products.

Such studies can predict the regioselectivity of reactions, for example, why alkylation occurs preferentially at the N1 position of the indazole ring under certain conditions.

Tautomeric Equilibrium and Isomeric Stability Studies

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net The 1H-tautomer is generally more stable than the 2H-tautomer. nih.govresearchgate.net Computational studies, such as MP2/6-31G** calculations, have indicated that the 1H-tautomer of indazole is approximately 15 kJ·mol⁻¹ more stable than the 2H-tautomer. nih.gov

For this compound, the butyl group is fixed at the N1 position, so annular tautomerism is not a factor. However, studies on the relative stability of positional isomers of the carboxylic acid group on the indazole ring are relevant. Theoretical calculations at the G3(MP2)//B3LYP level of theory have been used to determine the gas-phase enthalpies of formation of various indazole carboxylic acid isomers. researchgate.net These studies help in understanding the thermodynamic stability of different isomers. For aminoindazoles, it has been shown that the 6-aminoindazole is the most stable isomer from a thermodynamic standpoint. researchgate.net Similar computational approaches can be applied to determine the relative stabilities of 1-butyl-1H-indazole-3-carboxylic acid, 1-butyl-1H-indazole-5-carboxylic acid, and this compound.

Chemical Modifications and Derivatization Strategies of 1 Butyl 1h Indazole 6 Carboxylic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, including esters, amides, and alcohols. These transformations are fundamental in medicinal chemistry for altering parameters such as solubility, polarity, and hydrogen bonding capacity.

Esterification of the carboxylic acid group is a common strategy to produce ester analogues. This transformation is typically achieved by reacting 1-butyl-1H-indazole-6-carboxylic acid with an alcohol under acidic conditions. The Fischer-Speier esterification method, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely applicable procedure. nih.gov Alternatively, for more sensitive substrates, coupling agents can be employed. The synthesis of various indazole-3-carboxylate esters has been reported through methods applicable to the 6-carboxylic acid isomer. semanticscholar.org

Below is a table of representative esterification reactions for this compound.

Alcohol (R-OH)Reagent/ConditionEster Product
Methanol (B129727)H₂SO₄, refluxMethyl 1-butyl-1H-indazole-6-carboxylate
EthanolHCl (gas), refluxEthyl 1-butyl-1H-indazole-6-carboxylate
IsopropanolH₂SO₄, refluxIsopropyl 1-butyl-1H-indazole-6-carboxylate
Benzyl alcoholDCC, DMAPBenzyl 1-butyl-1H-indazole-6-carboxylate

The conversion of the carboxylic acid to a carboxamide is a key transformation for generating derivatives with diverse structural features. This is typically accomplished by activating the carboxylic acid and then reacting it with a primary or secondary amine. Common coupling reagents used for this purpose include 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). derpharmachemica.com These methods have been successfully used to synthesize a wide array of 1H-indazole-3-carboxamides, and the same principles apply to the 6-carboxylic acid isomer. researchgate.netnih.gov A one-pot synthesis, where the alkylation of the indazole nitrogen is followed directly by amide coupling without isolation of the intermediate, has also been developed, highlighting an efficient route to these derivatives.

The following table illustrates the formation of various carboxamide derivatives from this compound.

Amine (R₁R₂NH)Coupling ReagentCarboxamide Product
AmmoniaEDC, HOBt1-butyl-1H-indazole-6-carboxamide
MethylamineTBTU, TEA1-butyl-N-methyl-1H-indazole-6-carboxamide
PiperidineEDC, HOBt(1-butyl-1H-indazol-6-yl)(piperidin-1-yl)methanone
L-tert-leucine methyl esterTBTU, TEAMethyl 2-(1-butyl-1H-indazole-6-carboxamido)-3,3-dimethylbutanoate

The reduction of the carboxylic acid group offers a pathway to the corresponding primary alcohol or aldehyde. Direct reduction to an alcohol can be achieved using strong reducing agents, but this often requires harsh conditions. A milder, more versatile approach involves a two-step process. researchgate.net First, the carboxylic acid is converted to a more reactive intermediate, such as an S-2-pyridyl thioester. This thioester can then be reduced to the primary alcohol, (1-butyl-1H-indazol-6-yl)methanol, using a reducing agent like sodium borohydride (B1222165) in ethanol. researchgate.net Alternatively, treatment of the thioester with a nickel pre-catalyst and a silane (B1218182) reductant can yield the corresponding aldehyde, 1-butyl-1H-indazole-6-carbaldehyde. researchgate.net Furthermore, enzymatic one-step methods that convert carboxylic acids directly to aldehydes have been developed, presenting a green chemistry alternative. nih.gov

Target ProductReagentsDescription
Aldehyde1. Di-2-pyridyl dithiocarbonate 2. Nickel catalyst, SilaneTwo-step chemical reduction via a thioester intermediate. researchgate.net
AldehydeCarboxylate Reductase (CAR)One-step enzymatic reduction. nih.gov
Alcohol1. Di-2-pyridyl dithiocarbonate 2. Sodium borohydride (NaBH₄)Two-step chemical reduction via a thioester intermediate. researchgate.net

Functionalization of the Indazole Ring System of this compound

The bicyclic indazole ring is an aromatic system that can undergo substitution reactions, allowing for the introduction of new functional groups onto the core structure.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of this compound, the outcome of SEAr is directed by the electronic effects of the existing substituents: the N-butyl group, the C-6 carboxylic acid, and the fused pyrazole (B372694) ring. The indazole ring system is generally electron-rich and prone to electrophilic attack. mdpi.com The N-butyl group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The positions available for substitution on the benzene (B151609) ring are C-4, C-5, and C-7. The C-3 position on the pyrazole ring is also susceptible to functionalization. chim.it

The interplay of these directing effects determines the regioselectivity of the reaction. For example, in nitration using nitric and sulfuric acid, the electrophile (NO₂⁺) will preferentially add to the positions activated by the ring system and the N-butyl group. youtube.com

The table below summarizes common electrophilic aromatic substitution reactions and their potential application to the indazole ring.

Reaction TypeTypical ReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄Introduction of a nitro (-NO₂) group, likely at C-3, C-5, or C-7. chim.ityoutube.com
BrominationBr₂, FeBr₃Introduction of a bromo (-Br) group at positions activated by the ring. chim.itresearchgate.net
ChlorinationCl₂, AlCl₃Introduction of a chloro (-Cl) group. youtube.com
SulfonationFuming H₂SO₄Introduction of a sulfonic acid (-SO₃H) group. youtube.comyoutube.com

Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common than electrophilic substitution because the ring system is inherently electron-rich. SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to decrease electron density and a good leaving group. researchgate.net

For a molecule like this compound, SNAr would not be expected to occur readily. However, if the ring is first modified to include potent electron-withdrawing substituents, such as a nitro group, and a suitable leaving group like a halogen, then nucleophilic substitution becomes feasible. Research on 4-sulfonyl-6-nitro-1-phenyl-1H-indazoles has shown that the sulfonyl group at the C-4 position can be displaced by nucleophiles, demonstrating the viability of this approach on a highly activated indazole system. researchgate.net Therefore, derivatization of this compound via electrophilic substitution could create substrates suitable for subsequent nucleophilic substitution reactions.

Cross-Coupling Reactions at Various Ring Positions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the functionalization of the indazole ring. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents at different positions of the indazole core.

The C3 position of the indazole ring is a common site for functionalization. Research has demonstrated the successful Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole derivatives with various organoboronic acids. researchgate.netmdpi.com These reactions are typically catalyzed by palladium complexes, such as those based on ferrocene, and can be performed in ionic liquids to improve catalyst recycling. researchgate.netmdpi.com The choice of catalyst, solvent, and reaction conditions significantly influences the yield of the coupled product. researchgate.netmdpi.com For instance, ferrocene-based divalent palladium complexes have shown superior catalytic activity compared to simple palladium salts. mdpi.com Microwave heating has also been employed to facilitate C-C bond formation at the C3 position, sometimes leading to concomitant deprotection of N-Boc protecting groups. nih.gov

While the C3 position is frequently targeted, functionalization at other positions is also achievable. The Suzuki-Miyaura coupling can be applied to variously substituted indazole halides, including those with unprotected N-H groups, under mild conditions to produce a range of substituted indazoles in good to excellent yields. nih.gov This allows for the synthesis of diverse derivatives of the this compound scaffold by first preparing the corresponding halogenated intermediate.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on the Indazole Core
Indazole SubstrateCoupling PartnerCatalyst/ConditionsPosition of FunctionalizationReference
3-Iodo-N-Boc-5-methoxyindazoleArylboronic acidPd catalyst, Microwave heatingC3 nih.gov
3-Chloroindazole3-Fluorophenylboronic acidPd precatalyst P1 or P2, K3PO4, Dioxane/H2OC3 nih.gov
3-Iodo-1H-indazoleOrganoboronic acidsFerrocene-based Pd complex, Ionic liquidC3 researchgate.netmdpi.com

Exploration of Scaffold Diversity and Analogue Synthesis Based on the this compound Core

The synthesis of analogues based on the this compound core is crucial for optimizing biological activity and physicochemical properties. This exploration involves modifying the N1-alkyl substituent, introducing additional groups onto the indazole ring, and employing scaffold hopping strategies.

The N1-butyl group of this compound can be replaced with a variety of other alkyl or functionalized alkyl chains to probe the impact of this substituent on target engagement. The regioselective N-alkylation of the indazole scaffold is a key synthetic challenge, as alkylation can occur at either the N1 or N2 position. nih.gov

Several methods have been developed to achieve high selectivity for N1-alkylation. One effective protocol involves the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) with an appropriate alkyl halide or tosylate. nih.govresearchgate.net This system has demonstrated excellent N1 regioselectivity (>99:1) for a range of C3-substituted indazoles. nih.govresearchgate.net The nature of the substituent on the indazole ring and the choice of alkylating agent can influence the N1/N2 ratio. nih.govresearchgate.net For instance, a study on the N-alkylation of various substituted indazoles showed that while many C3-substituted indazoles give high N1 selectivity, the presence of certain substituents at the C7 position can favor N2 alkylation. nih.govresearchgate.net This methodology allows for the synthesis of a diverse library of N1-substituted indazole-6-carboxylic acid analogues, where the butyl group is replaced by other linear, branched, or cyclic alkyl groups. nih.gov

Table 2: N1-Alkylation of Indazole Derivatives
Indazole CoreAlkylating AgentConditionsN1:N2 SelectivityReference
C3-Carboxymethyl indazoleAlkyl bromideNaH, THF> 99:1 nih.govresearchgate.net
Indazole-6-carboxylateIsobutyraldehydeReductive amination conditionsHigh N1 selectivity nih.gov
Indazole-3-carboxylic acid1-BromopentaneNaH, DMFSelective N1-alkylation

To further explore the chemical space around the this compound scaffold, additional substituents can be introduced at various available positions on the indazole ring (C3, C4, C5, and C7). The synthesis of such polysubstituted indazoles can be achieved through multi-step synthetic sequences starting from appropriately functionalized precursors. researchgate.netresearchgate.net

For example, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives has been synthesized, demonstrating the feasibility of having substituents at the N1, C4, and C6 positions simultaneously. researchgate.net The introduction of substituents can be accomplished either before or after the formation of the indazole ring. Cross-coupling reactions, as discussed previously, are also a viable strategy for late-stage functionalization of the indazole core after the N1-butyl and C6-carboxylic acid moieties are in place. The synthesis of various substituted 1H-indazoles is often achieved through N-N bond formation from an iminophosphorane derivative or via a Staudinger-aza-Wittig tandem mechanism.

Scaffold hopping is a powerful strategy in drug discovery where the core molecular framework of a known active compound is replaced by a structurally different scaffold, while maintaining the original biological activity. niper.gov.in This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. niper.gov.innih.gov

The indazole-carboxylic acid moiety has been successfully employed as a bioisosteric replacement for other scaffolds, such as the indole-2-carboxylic acid framework. nih.gov For example, in the development of inhibitors for anti-apoptotic proteins like MCL-1 and BCL-2, researchers have "hopped" from an indole (B1671886) core to an indazole framework. nih.gov This strategy preserves the key 1,2-relationship between a p2-binding group and the carboxylic acid, which is often crucial for target interaction. nih.gov By replacing the indole with an indazole, it is possible to transform a selective inhibitor into a dual inhibitor, potentially offering therapeutic advantages. nih.gov The indazole scaffold provides an excellent alternative that maintains critical binding interactions while presenting a novel chemical entity. nih.gov

Research Applications and Future Directions in Indazole Chemistry

Role of Indazole Carboxylic Acid Derivatives as Probes in Chemical Biology Research

Indazole carboxylic acid derivatives are crucial tools in chemical biology, serving as molecular probes to investigate complex biological systems. Their scaffold allows for systematic modification, enabling the exploration of structure-activity relationships (SAR) to achieve high potency and selectivity for specific biological targets. bloomtechz.comontosight.ai

These compounds are frequently used as foundational structures for developing inhibitors and modulators of enzymes and receptors. For instance, the indazole core is present in numerous kinase inhibitors, where it mimics the purine (B94841) ring of ATP and forms critical hydrogen bonds in the kinase hinge region. jocpr.com The carboxylic acid moiety can act as a key interaction point with protein residues or as a handle for further functionalization to attach reporter tags or linkers.

Research has identified indazole-6-phenylcyclopropylcarboxylic acids as potent and selective agonists for GPR120, a G-protein coupled receptor with therapeutic potential for diabetes. nih.gov In such studies, derivatives are synthesized and tested to understand how different substituents on the indazole ring and attached groups affect binding affinity and functional activity, thereby "probing" the ligand-binding pocket of the receptor. nih.gov The N-butyl group in a compound like 1-butyl-1H-indazole-6-carboxylic acid influences lipophilicity and steric profile, which can modulate cell permeability and target engagement.

Exploration of Indazole-Based Structures in Materials Science and Functional Molecule Design

The unique electronic and photophysical properties of the indazole ring have prompted its exploration in materials science. nih.govontosight.ai Derivatives of indazole are being investigated for their potential in creating functional organic materials, particularly for applications in electronics.

One promising area is the development of organic light-emitting diodes (OLEDs). The indazole scaffold can be incorporated into larger π-conjugated systems to tune the electronic properties, such as the HOMO/LUMO energy levels, which are critical for efficient charge injection, transport, and recombination in OLED devices. nih.gov Furthermore, certain 2-aryl-2H-indazoles have been identified as a class of readily prepared fluorophores, demonstrating the potential of the indazole core in designing new fluorescent materials. acs.org The functional groups, such as the carboxylic acid and N-alkyl chain, provide handles for modifying solubility, processability, and intermolecular interactions, which are essential for creating stable and high-performance material films.

Advances in Computational Design and Virtual Screening Methodologies for Indazole Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery of novel indazole derivatives with desired biological activities. Methodologies like virtual screening and molecular docking allow researchers to rapidly evaluate large libraries of virtual compounds against a specific biological target, prioritizing a smaller number of candidates for chemical synthesis and biological testing. biotech-asia.orgresearchgate.net

Fragment-based virtual screening has been successfully used to design novel indazole-based inhibitors of histone deacetylases (HDACs). nih.gov In this approach, small molecular fragments are docked into the target's active site to identify optimal binding interactions, which are then elaborated into larger, more potent molecules. For indazole scaffolds, computational studies often focus on predicting their binding mode and affinity to targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in angiogenesis. biotech-asia.org These models help rationalize SAR and guide the design of derivatives with improved potency and selectivity. biotech-asia.org Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely performed to assess the drug-likeness of designed compounds early in the discovery process. biotech-asia.org

Table 1: Examples of Computational Studies on Indazole Derivatives
TargetComputational MethodObjectiveKey Finding
Histone Deacetylases (HDACs)Fragment-Based Virtual ScreeningDesign of novel HDAC inhibitorsIdentified indazole derivatives with nanomolar inhibitory activity (IC50 = 2.7 nM for HDAC1). nih.gov
VEGFR-2 (Tyrosine Kinase)Molecular Docking & ADMET PredictionDesign and evaluation of new indazole scaffolds as VEGFR-2 inhibitorsDesigned molecules showed favorable binding to the ATP binding site and good predicted drug-likeness properties. biotech-asia.org
Cyclooxygenase-2 (COX-2)Molecular Docking & MD SimulationEvaluation of 1H-indazole analogs as anti-inflammatory agentsCompounds showed significant binding results (up to 9.11 kcal/mol) and stability in the COX-2 active site. researchgate.net

Emerging Trends in Catalyst Development for Indazole Synthesis and Functionalization

The development of efficient and selective catalysts is a major focus in indazole chemistry, aiming to provide access to a wide diversity of derivatives. Transition-metal catalysis has been particularly impactful, enabling reactions that were previously challenging. researchgate.net

Emerging trends center on the use of earth-abundant metals and the development of C-H functionalization reactions. C-H functionalization allows for the direct modification of the indazole core without the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. researchgate.net

Key catalytic systems and their applications include:

Rhodium (III) Catalysis : Used for the synthesis of N-aryl-2H-indazoles through C-H bond addition of azobenzenes to aldehydes. nih.govacs.org This method demonstrates high functional group compatibility. acs.org

Cobalt (III) Catalysis : An air-stable cationic Co(III) catalyst has been developed as a cost-effective alternative to precious metals like rhodium for the one-step synthesis of N-aryl-2H-indazoles. nih.gov

Copper Catalysis : Copper salts are versatile catalysts used for various transformations, including the cyclization of o-haloaryl N-sulfonylhydrazones to form the 1H-indazole core. nih.gov

Palladium Catalysis : Palladium catalysts are widely used for cross-coupling reactions, such as the Heck reaction, to introduce aryl groups at the C3-position of the indazole ring. ijsdr.org

Table 2: Selected Catalysts in Indazole Synthesis and Functionalization
Catalyst SystemReaction TypeApplication
[CpRhCl2]2 / Cu(OAc)2C-H Activation / AnnulationSynthesis of 1H-indazoles from imidates and nitrosobenzenes. nih.gov
[CpCo(C6H6)][B(C6F5)4]2C-H Functionalization / CyclizationCost-effective synthesis of N-aryl-2H-indazoles from azobenzenes. nih.gov
Cu2O or Cu(OAc)2Intramolecular CyclizationSynthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones. nih.gov
Palladium ComplexesCross-Coupling (e.g., Heck)C3-arylation of the 2H-indazole scaffold. ijsdr.org

Development of Novel Synthetic Routes to Access Underexplored Indazole Variants

A significant challenge in indazole chemistry is the regioselective synthesis of specific isomers, particularly controlling substitution at the N-1 versus the N-2 position. nih.gov The synthesis of compounds like this compound requires precise control over the N-alkylation step.

Recent research has focused on developing robust and scalable methods for selective N1-alkylation. researchgate.netrsc.org Studies have shown that the choice of base and solvent system is critical for directing the alkylation. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity for a range of substituted indazoles. nih.govresearchgate.net The regiochemical outcome is influenced by a combination of steric and electronic effects of substituents on the indazole ring, as well as the nature of the alkylating agent. nih.govresearchgate.netresearchgate.net For example, while many C-3 substituted indazoles favor N-1 alkylation under these conditions, indazoles with a C-7 carboxylate or nitro group can confer excellent N-2 selectivity. nih.govresearchgate.net

Beyond N-alkylation, novel routes are being developed for direct C-H functionalization at various positions on the indazole ring, providing access to derivatives that were previously difficult to synthesize. researchgate.netrsc.org These advanced synthetic methods are crucial for expanding the chemical space of indazole derivatives available for screening in drug discovery and materials science. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-butyl-1H-indazole-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis of indazole-carboxylic acid derivatives typically involves nucleophilic substitution or palladium-catalyzed coupling to introduce substituents like the butyl group. For example, similar compounds (e.g., 6-bromo-1-methylindole-3-carboxylic acid) are synthesized via radical bromination or transition-metal-catalyzed reactions . Optimize reaction parameters (e.g., catalyst loading, temperature, solvent polarity) using design-of-experiment (DoE) approaches. Monitor reaction progress via HPLC or LC-MS to identify intermediates and by-products .
  • Key Parameters :

  • Catalysts: Nickel or copper under reflux for coupling reactions .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate the carboxylic acid .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., butyl at N1, carboxylic acid at C6) via 1^1H and 13^{13}C NMR chemical shifts. Compare with PubChem data for analogous indazole derivatives .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (C12_{12}H14_{14}N2_2O2_2) and rule out impurities .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as done for benzimidazole-dicarboxylic acid derivatives .

Advanced Research Questions

Q. What in vitro assays are suitable for probing the biological activity of this compound?

  • Mechanistic Screening :

  • Enzyme Inhibition : Test against kinase or protease targets using fluorometric assays. For example, indazole-3-carboxylic acid derivatives inhibit enzymes via competitive binding to active sites .
  • Receptor Binding : Use radioligand displacement assays (e.g., for GPCRs) to assess affinity. Reference SAR studies for substituent effects on binding .
    • Data Validation : Replicate assays in orthogonal models (e.g., cell-free vs. cell-based) to address discrepancies in IC50_{50} values .

Q. How do structural modifications at the 1-position (butyl group) influence physicochemical properties and bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : Compare logP values (via HPLC) of butyl vs. smaller alkyl groups (e.g., methyl or isopropyl) to correlate with membrane permeability .
  • Steric Effects : Use molecular docking to predict how bulkier substituents (e.g., pentyl) alter binding to hydrophobic pockets .
    • Case Study : The isopropyl group in 1-(propan-2-yl)-1H-benzodiazole-6-carboxylic acid reduces solubility but enhances target engagement in enzyme assays .

Q. What strategies can resolve contradictions in bioactivity data across experimental models?

  • Root-Cause Analysis :

  • Purity Checks : Re-examine compound integrity via DSC (differential scanning calorimetry) to detect polymorphic variations affecting activity .
  • Assay Conditions : Adjust pH, ionic strength, or co-solvents (e.g., DMSO concentration) to match physiological environments .
    • Meta-Analysis : Pool data from multiple studies (e.g., enzyme vs. cell-based assays) to identify confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.